Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure containing both benzene and furan rings. The compound also contains a sulfonamide group, a carboxylate ester group, and a fluorinated aromatic ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The sulfonamide group is known to interact with various biological targets, while the fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Benzofuran derivatives with different substituents
Uniqueness
Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated aromatic ring and the sulfonamide group makes it particularly interesting for medicinal chemistry applications .
Properties
IUPAC Name |
methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5S/c1-10-8-12(19)4-7-16(10)26(22,23)20-13-5-6-15-14(9-13)17(11(2)25-15)18(21)24-3/h4-9,20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLLHPRIVLLMNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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